![molecular formula C30H30 B11957666 1-Methyl-4-[[4-[2-[4-[(4-methylphenyl)methyl]phenyl]ethyl]phenyl]methyl]benzene CAS No. 6337-81-1](/img/structure/B11957666.png)
1-Methyl-4-[[4-[2-[4-[(4-methylphenyl)methyl]phenyl]ethyl]phenyl]methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Metil-4-[[4-[2-[4-[(4-metilfenil)metil]fenil]etil]fenil]metil]benceno es un compuesto orgánico con una estructura aromática compleja. Es conocido por su estabilidad y propiedades químicas únicas, lo que lo convierte en un tema de interés en diversos campos científicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 1-Metil-4-[[4-[2-[4-[(4-metilfenil)metil]fenil]etil]fenil]metil]benceno normalmente implica reacciones orgánicas de varios pasos. El proceso a menudo comienza con la preparación de compuestos intermedios, como el 4-[(4-metilfenil)metil]benceno, que luego se somete a reacciones adicionales para introducir grupos fenil y metil adicionales. Los reactivos comunes utilizados en estas reacciones incluyen reactivos de Grignard, catalizadores de alquilación de Friedel-Crafts y varios solventes como tolueno y diclorometano.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando reactores de flujo continuo para garantizar la calidad y el rendimiento constantes. Las condiciones de reacción se optimizan para lograr una alta pureza y minimizar los subproductos. Los catalizadores como el cloruro de aluminio o el trifluoruro de boro a menudo se emplean para facilitar las reacciones.
Análisis De Reacciones Químicas
Tipos de reacciones: 1-Metil-4-[[4-[2-[4-[(4-metilfenil)metil]fenil]etil]fenil]metil]benceno experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de ácidos carboxílicos o cetonas.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio, lo que da como resultado la hidrogenación de anillos aromáticos.
Sustitución: Las reacciones de sustitución aromática electrófila son comunes, donde se introducen halógenos, grupos nitro o grupos alquilo utilizando reactivos como halógenos, ácido nítrico o haluros de alquilo.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio, trióxido de cromo, condiciones ácidas o básicas.
Reducción: Gas hidrógeno, catalizador de paladio, temperaturas y presiones elevadas.
Sustitución: Halógenos, ácido nítrico, haluros de alquilo, ácidos de Lewis como el cloruro de aluminio.
Productos principales:
Oxidación: Ácidos carboxílicos, cetonas.
Reducción: Anillos aromáticos hidrogenados.
Sustitución: Derivados halogenados, nitrados o alquilados.
Aplicaciones Científicas De Investigación
1-Metil-4-[[4-[2-[4-[(4-metilfenil)metil]fenil]etil]fenil]metil]benceno tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de moléculas orgánicas y polímeros más complejos.
Biología: Se estudia por sus posibles interacciones con macromoléculas biológicas y sus efectos sobre los procesos celulares.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en la producción de productos químicos especiales, colorantes y materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 1-Metil-4-[[4-[2-[4-[(4-metilfenil)metil]fenil]etil]fenil]metil]benceno involucra su interacción con objetivos moleculares como enzimas y receptores. La estructura aromática del compuesto le permite participar en interacciones π-π y enlaces de hidrógeno, lo que influye en varias vías bioquímicas. Estas interacciones pueden modular la actividad enzimática, la unión al receptor y la transducción de señales, lo que lleva a sus efectos observados.
Compuestos similares:
- 1-Metil-4-(fenilmetil)benceno
- 1-Metil-2-[(4-metilfenil)metil]benceno
- 4-Metildifenilmetano
Comparación: 1-Metil-4-[[4-[2-[4-[(4-metilfenil)metil]fenil]etil]fenil]metil]benceno destaca por su sistema aromático extendido, que mejora su estabilidad y reactividad. En comparación con compuestos similares, exhibe propiedades químicas únicas, como una mayor resistencia a la oxidación y una gama más amplia de reacciones de sustitución. Estas características lo convierten en un compuesto valioso para diversas aplicaciones en investigación e industria.
Comparación Con Compuestos Similares
- 1-Methyl-4-(phenylmethyl)benzene
- 1-Methyl-2-[(4-methylphenyl)methyl]benzene
- 4-Methyldiphenylmethane
Comparison: 1-Methyl-4-[[4-[2-[4-[(4-methylphenyl)methyl]phenyl]ethyl]phenyl]methyl]benzene stands out due to its extended aromatic system, which enhances its stability and reactivity. Compared to similar compounds, it exhibits unique chemical properties, such as higher resistance to oxidation and a broader range of substitution reactions. These characteristics make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
6337-81-1 |
|---|---|
Fórmula molecular |
C30H30 |
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
1-methyl-4-[[4-[2-[4-[(4-methylphenyl)methyl]phenyl]ethyl]phenyl]methyl]benzene |
InChI |
InChI=1S/C30H30/c1-23-3-7-27(8-4-23)21-29-17-13-25(14-18-29)11-12-26-15-19-30(20-16-26)22-28-9-5-24(2)6-10-28/h3-10,13-20H,11-12,21-22H2,1-2H3 |
Clave InChI |
XQTBAZPCJMCIHJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CC2=CC=C(C=C2)CCC3=CC=C(C=C3)CC4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethanone, 1-(4-bromophenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B11957606.png)

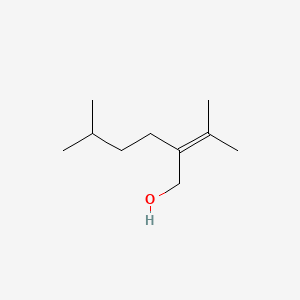
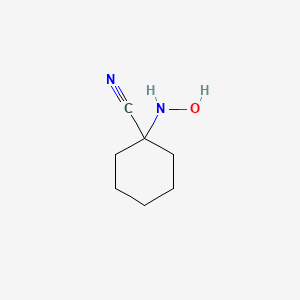

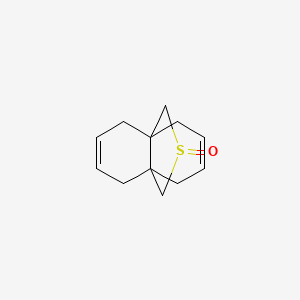
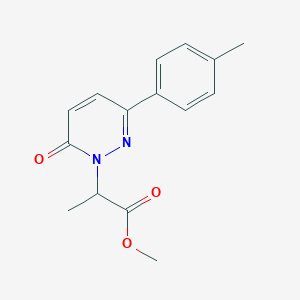
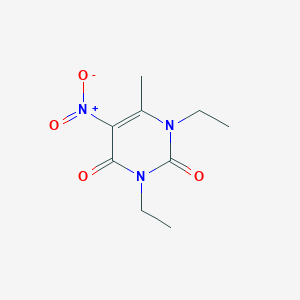
![5-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]-2-methoxyphenol](/img/structure/B11957663.png)

